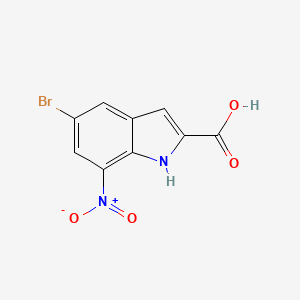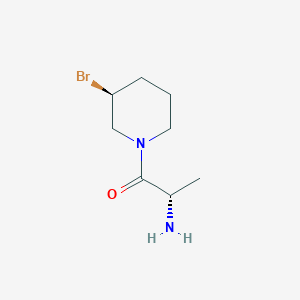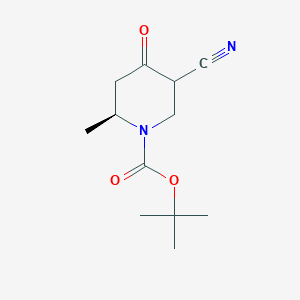![molecular formula C9H22Cl2N2 B11757483 Dimethyl[(4-methylpiperidin-4-yl)methyl]amine dihydrochloride](/img/structure/B11757483.png)
Dimethyl[(4-methylpiperidin-4-yl)methyl]amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl[(4-methylpiperidin-4-yl)methyl]amine dihydrochloride is a chemical compound with the molecular formula C9H21ClN2. It is a derivative of piperidine, a six-membered heterocyclic amine, and is often used in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[(4-methylpiperidin-4-yl)methyl]amine dihydrochloride typically involves the reaction of 4-methylpiperidine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
Dimethyl[(4-methylpiperidin-4-yl)methyl]amine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Dimethyl[(4-methylpiperidin-4-yl)methyl]amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in studies involving neurotransmitter systems due to its structural similarity to certain neurotransmitters.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl[(4-methylpiperidin-4-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors in the central nervous system, modulating their activity and influencing neurotransmitter release. This interaction can lead to various physiological effects, depending on the specific receptors and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Dimethyl[(4-methylpiperidin-4-yl)methyl]amine dihydrochloride include:
4,4′-Trimethylenedipiperidine: A safer and greener alternative for piperidine in organic reactions.
1,4-Disubstituted Piperidines: These compounds have high selectivity for resistant Plasmodium falciparum and are used in antimalarial research.
Uniqueness
This compound is unique due to its specific structural features and versatile applications. Its ability to undergo various chemical reactions and its potential in pharmaceutical development make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C9H22Cl2N2 |
|---|---|
Molecular Weight |
229.19 g/mol |
IUPAC Name |
N,N-dimethyl-1-(4-methylpiperidin-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C9H20N2.2ClH/c1-9(8-11(2)3)4-6-10-7-5-9;;/h10H,4-8H2,1-3H3;2*1H |
InChI Key |
HZFWSPKLWUSEJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNCC1)CN(C)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11757401.png)




![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11757438.png)
![7-amino-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B11757440.png)


![5-Chloro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B11757463.png)
![8-Methylbenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11757464.png)
![8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol hydrochloride](/img/structure/B11757475.png)
![ethyl (2E)-2-chloro-2-[(2,5-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B11757481.png)
![Methyl (S)-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylate hcl](/img/structure/B11757482.png)
